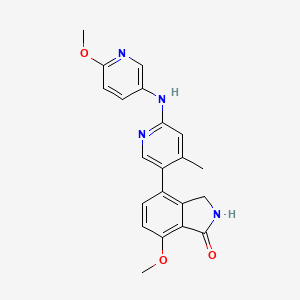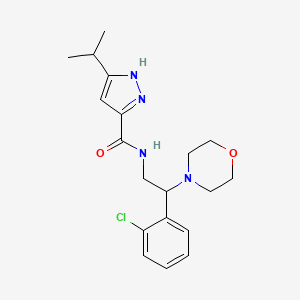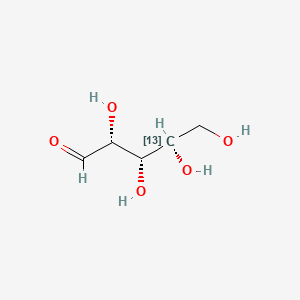
Csf1R-IN-13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Csf1R-IN-13 is a small molecule inhibitor targeting the colony-stimulating factor 1 receptor. This receptor is a key tyrosine kinase transmembrane receptor that plays a crucial role in the regulation of microglial homeostasis, neurogenesis, and neuronal survival in the central nervous system. The inhibition of colony-stimulating factor 1 receptor has been explored as a therapeutic strategy for various neurodegenerative diseases and cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Csf1R-IN-13 typically involves multiple steps, including the formation of key intermediates through reactions such as nucleophilic substitution, cyclization, and coupling reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high purity and yield .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality control, and adhering to regulatory standards. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Csf1R-IN-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Csf1R-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of colony-stimulating factor 1 receptor and its downstream signaling pathways.
Biology: Employed in research to understand the role of colony-stimulating factor 1 receptor in microglial development, maintenance, and function.
Medicine: Investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis, as well as certain cancers
Mécanisme D'action
Csf1R-IN-13 exerts its effects by binding to the colony-stimulating factor 1 receptor and inhibiting its activation. This prevents the receptor from phosphorylating downstream signaling molecules, thereby blocking the signaling pathways involved in cell survival, proliferation, and differentiation. The inhibition of colony-stimulating factor 1 receptor signaling can reduce inflammation, promote neuronal survival, and inhibit tumor growth .
Comparaison Avec Des Composés Similaires
Pexidartinib: Another colony-stimulating factor 1 receptor inhibitor used in the treatment of tenosynovial giant cell tumor.
Emactuzumab: A monoclonal antibody targeting colony-stimulating factor 1 receptor, used in cancer therapy.
Uniqueness of Csf1R-IN-13: this compound is unique in its specific binding affinity and selectivity for colony-stimulating factor 1 receptor. It has shown promising results in preclinical studies for its potential therapeutic applications in both neurodegenerative diseases and cancers. Its ability to cross the blood-brain barrier and its favorable pharmacokinetic properties make it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C21H20N4O3 |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
7-methoxy-4-[6-[(6-methoxypyridin-3-yl)amino]-4-methylpyridin-3-yl]-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C21H20N4O3/c1-12-8-18(25-13-4-7-19(28-3)23-9-13)22-10-15(12)14-5-6-17(27-2)20-16(14)11-24-21(20)26/h4-10H,11H2,1-3H3,(H,22,25)(H,24,26) |
Clé InChI |
ILLRAZXHOUMWGA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1C2=C3CNC(=O)C3=C(C=C2)OC)NC4=CN=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12413150.png)



